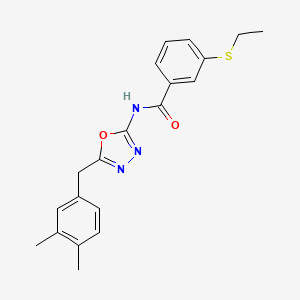
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its potential as a therapeutic agent or as a probe for studying biological processes.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(propylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(butylthio)benzamide
Uniqueness
The uniqueness of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” lies in its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties. This combination of structural features may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1171892-43-5 |
|---|---|
Formule moléculaire |
C20H21N3O2S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-26-17-7-5-6-16(12-17)19(24)21-20-23-22-18(25-20)11-15-9-8-13(2)14(3)10-15/h5-10,12H,4,11H2,1-3H3,(H,21,23,24) |
Clé InChI |
GMMWQYNHUDNRLE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


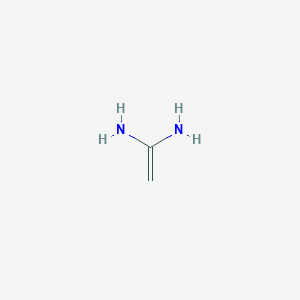
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)
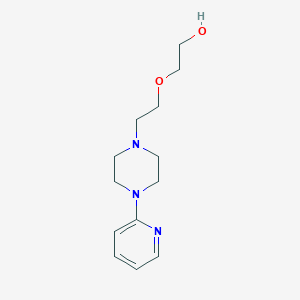


![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
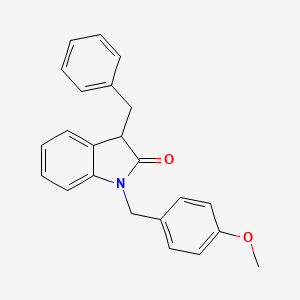
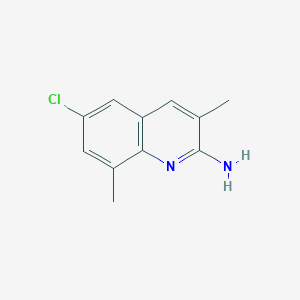
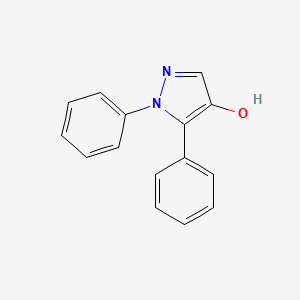
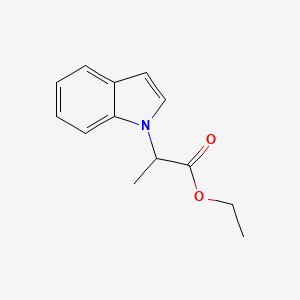
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
